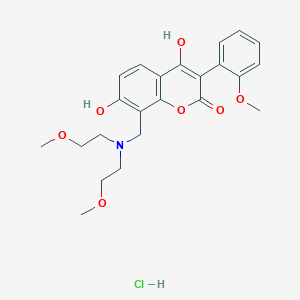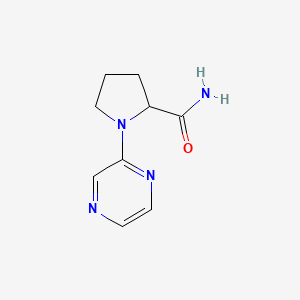
8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as alkylation, hydroxylation, and condensation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and efficiency, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The aromatic ring and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its effects on specific biological pathways or disease models.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one: A structurally related compound with similar functional groups.
8-((bis(2-hydroxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one: Another derivative with different substituents on the amino group.
Uniqueness
8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
8-[[bis(2-methoxyethyl)amino]methyl]-4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7.ClH/c1-28-12-10-24(11-13-29-2)14-17-18(25)9-8-16-21(26)20(23(27)31-22(16)17)15-6-4-5-7-19(15)30-3;/h4-9,25-26H,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQFICOINVGBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=CC=C3OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4-{[1-(4-methylpiperazine-1-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2666705.png)


![3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2666713.png)
![5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2666715.png)
![2-Cyclopropyl-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2666716.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B2666717.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2666721.png)

![4-[4-(3-Nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2666723.png)
![2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2666724.png)
![(E)-N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2666727.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2666728.png)
